molecular formula C19H23ClN2 B152087 Entra CAS No. 51657-91-1

Entra

Cat. No.: B152087
CAS No.: 51657-91-1
M. Wt: 314.9 g/mol
InChI Key: WYUYEJNGHIOFOC-VVTVMFAVSA-N
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Description

Entra, also known as N-(2-methoxyphenyl)-N-(4-nitrophenyl) urea, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a synthesis method that is used to create new compounds that can be used in scientific research.

Scientific Research Applications

EnTra Application in English for Transportation

  • Overview : this compound (English for Transportation) is an application designed to aid in learning English specifically tailored to the transportation sector. It was implemented in the ESP Program of PPI Madiun, where it was found to be a beneficial tool for students studying English in the context of transportation. The application was evaluated based on several aspects, including material relevance, language, learning strategies, software engineering, and visual appearance. It received positive responses and high scores from students, demonstrating its effectiveness as a supplementary learning medium (Widiyanah & Amaliyasari, 2019).

Development of this compound for Transportation Agency Training

  • Development Process : This research focused on the development of the this compound application to facilitate the mastery of English transportation terminology for cadets in training at transportation agencies. The process involved needs analysis, planning, product development, expert validation, product implementation, and evaluation. The application was rated highly by media experts, material experts, and cadets, indicating its viability as an effective educational tool in this specialized area (Hadiwijaya, Widiayanah & Amalyasari, 2019).

EntraPT: Online Platform for Elastic Geothermobarometry

  • Geoscience Application : EntraPT is a web-based application designed for elastic geobarometry in geoscience research. It calculates the entrapment conditions of inclusions in minerals and provides tools for error analysis, data import, and visualization. This application aids researchers in avoiding errors in data handling and calculation, thus facilitating more accurate geobarometric studies (Mazzucchelli, Angel & Alvaro, 2021).

Application of Nanoparticle Tracking Analysis in Environmental Studies

  • Environmental Nanotechnology : Nanoparticle Tracking Analysis (NTA) has been explored for characterizing the behavior of engineered nanoparticles (ENPs) in natural sediment-water systems. This method offers insights into the interactions of different types of ENPs with environmental elements, aiding in environmental risk assessment and management (Luo et al., 2017).

ENTRAP: Nuclear Waste Characterization

  • Nuclear Science Application : ENTRAP, a pan-European cooperation, focuses on nuclear waste characterization and quality assurance for safe disposal. It establishes collaborations with various scientific institutions and regulatory bodies, enhancing nuclear waste management practices (Tietze-Jaensch et al., 2015).

This compound: Energy Transparency in Software Development

  • Energy Efficiency in Computing : The EU this compound project aims to integrate energy efficiency as a primary goal in software development. The project's concept of energy transparency combines hardware energy modeling with static analysis, enabling programmers to understand and optimize the energy consumption of software without execution (Eder et al., 2016).

EnReal: Energy-Aware Resource Allocation in Cloud Computing

  • Cloud Computing Application : EnReal is an energy-aware resource allocation method for executing scientific workflows in cloud environments. It addresses energy consumption concerns in cloud platform expansion by leveraging dynamic deployment of virtual machines, demonstrating effectiveness in energy-efficient cloud computing (Xu, Dou, Zhang & Chen, 2016).

Safety and Hazards

Microsoft Entra provides a range of features to enhance security and productivity. It offers secure access in the era of AI, enforces strong authentication, deploys secure workstations, eliminates legacy trust mechanisms, and isolates services . It also provides best practices to secure with Microsoft this compound ID .

Future Directions

Microsoft Entra continues to evolve and expand its capabilities. It has introduced advancements in areas like Security Service Edge (SSE), Artificial Intelligence (AI), Decentralized Identities, multicloud, and non-human identities . It’s also working on upcoming features like Microsoft Security Copilot, support for passkeys offering phishing-resistant alternative to physical FIDO2 security keys, and more .

Properties

IUPAC Name

2-[(Z)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUYEJNGHIOFOC-VVTVMFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/CN2CCCC2)/C3=CC=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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